molecular formula C6H8BF3N2O2 B13469227 1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid

Cat. No.: B13469227
M. Wt: 207.95 g/mol
InChI Key: OAKQGRBRKHNPMH-UHFFFAOYSA-N
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Description

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid is a chemical compound with a unique structure that includes a trifluoropropyl group attached to a pyrazole ring, which is further connected to a boronic acid group

Properties

Molecular Formula

C6H8BF3N2O2

Molecular Weight

207.95 g/mol

IUPAC Name

[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C6H8BF3N2O2/c8-6(9,10)1-2-12-4-5(3-11-12)7(13)14/h3-4,13-14H,1-2H2

InChI Key

OAKQGRBRKHNPMH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)CCC(F)(F)F)(O)O

Origin of Product

United States

Chemical Reactions Analysis

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The trifluoropropyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme inhibition and protein modification. The trifluoropropyl group enhances the compound’s stability and hydrophobicity, allowing it to interact with hydrophobic pockets in proteins and other biomolecules .

Comparison with Similar Compounds

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a trifluoropropyl group and a boronic acid group, which imparts unique reactivity and stability, making it a valuable compound in various fields of research and industry.

Biological Activity

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic acid is a boron-containing compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C6H8BF3N2O2
  • Molecular Weight : 207.95 g/mol
  • CAS Number : 1598389-80-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator in several signaling pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cell cycle regulation.
  • Interaction with Receptors : It may interact with various receptors, influencing downstream signaling pathways.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological properties:

Activity Description
Antitumor ActivityDemonstrated potential in inhibiting tumor growth in xenograft models.
Antiproliferative EffectsInhibits cell proliferation in various cancer cell lines.
Kinase InhibitionActs as a selective inhibitor of certain kinases, affecting cell cycle progression.

Study 1: Antitumor Efficacy

A study conducted on xenograft models demonstrated that this compound significantly reduced tumor size compared to control groups. The mechanism was linked to its ability to inhibit specific kinases involved in tumor growth regulation.

Study 2: Cellular Proliferation

In vitro studies revealed that the compound inhibited the proliferation of several cancer cell lines (e.g., breast and colon cancer) at micromolar concentrations. The IC50 values ranged from 0.5 to 2 µM depending on the cell line tested.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound Name Molecular Formula Unique Features
1-Isopropyl-1H-pyrazole-4-boronic acid pinacol esterC7H10BNO2Lacks trifluoropropyl group; used in different coupling reactions.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleC11H16BNO2Contains dimethyl substitution; different biological activity profile.
1-Trityl-1H-pyrazoleC18H19BNO2Larger trityl group; primarily used in organic synthesis.

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